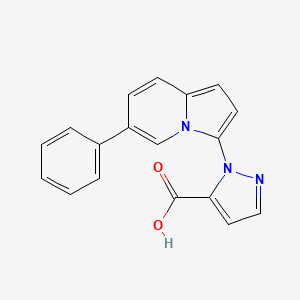![molecular formula C13H20N4O B8107917 N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8107917.png)
N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the pyridazinyl group: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a halogenated precursor.
Final amination step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives with altered functional groups.
Scientific Research Applications
N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological research to study its effects on cellular processes and pathways.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-{[(3R)-8-(6-methylpyridazin-3-yl)-1-oxa-8-azaspiro[4.5]decan-3-yl]oxy}acetamide
- 4-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine
Uniqueness
N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(6-methylpyridazin-3-yl)-1-oxa-9-azaspiro[4.5]decan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10-3-4-12(17-16-10)15-11-7-13(18-8-11)5-2-6-14-9-13/h3-4,11,14H,2,5-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDJTWDUQIPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2CC3(CCCNC3)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one](/img/structure/B8107834.png)
![N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B8107841.png)
![2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B8107847.png)

![(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone](/img/structure/B8107856.png)
![2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one](/img/structure/B8107859.png)
![rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8107871.png)
![(3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B8107878.png)
![3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea](/img/structure/B8107879.png)
![(3aS,9bR)-5-methylsulfonyl-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline](/img/structure/B8107886.png)
![3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8107894.png)
![N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8107910.png)
![rel-(3aR,8R,8aR)-N,N-dimethyl-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-amine](/img/structure/B8107913.png)
![(3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one](/img/structure/B8107921.png)
